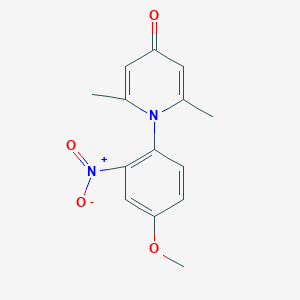
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one, also known as MNPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPD is a pyridinone derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mecanismo De Acción
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has been shown to act as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. These mechanisms of action make 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one a potential candidate for the treatment of various diseases associated with oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the improvement of cognitive function. 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has also been shown to modulate the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and xanthine oxidase, which are involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has several advantages for lab experiments, including its high purity and stability, easy synthesis, and low toxicity. However, 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one also has some limitations, such as its poor solubility in water and low bioavailability, which may limit its potential applications in vivo.
Direcciones Futuras
There are several potential future directions for 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one research, including the development of novel 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one derivatives with improved solubility and bioavailability, the investigation of 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one as a potential therapeutic agent for various diseases, and the exploration of 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one as a photosensitizer in photodynamic therapy. 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one research may also lead to the discovery of new mechanisms of action and potential targets for drug development.
Métodos De Síntesis
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has been synthesized through various methods, including the reaction of 4-methoxy-2-nitrobenzaldehyde with 2,6-dimethylpyridine-4-carboxylic acid, followed by cyclization and reduction. Another method involves the reaction of 4-methoxy-2-nitrobenzaldehyde with 2,6-dimethylpyridine-4-carbohydrazide, followed by cyclization and reduction. These methods have been optimized to yield high purity and high yield of 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one.
Aplicaciones Científicas De Investigación
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. 1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
Nombre del producto |
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-one |
|---|---|
Fórmula molecular |
C14H14N2O4 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4-one |
InChI |
InChI=1S/C14H14N2O4/c1-9-6-11(17)7-10(2)15(9)13-5-4-12(20-3)8-14(13)16(18)19/h4-8H,1-3H3 |
Clave InChI |
GLVDITZFVHGBDX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C=C(N1C2=C(C=C(C=C2)OC)[N+](=O)[O-])C |
SMILES canónico |
CC1=CC(=O)C=C(N1C2=C(C=C(C=C2)OC)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetate](/img/structure/B256563.png)

![4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid](/img/structure/B256569.png)

![2-{4-nitrophenoxy}-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B256574.png)

![Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B256576.png)
![5-[5-(2,5-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isophthalic acid](/img/structure/B256581.png)
![N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetamide](/img/structure/B256583.png)
![2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N'-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B256585.png)
![4-[3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid](/img/structure/B256586.png)
![N-(2,4-dichlorophenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide](/img/structure/B256588.png)
![3-(4-ethylphenyl)-N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B256589.png)